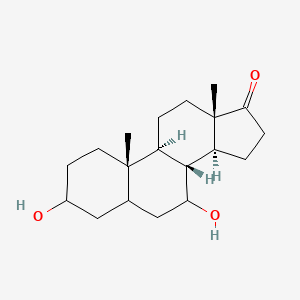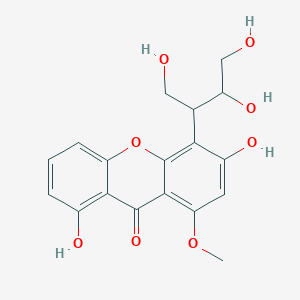
Secosterigmatocystin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secosterigmatocystin is a natural product found in Bipolaris sorokiniana with data available.
Scientific Research Applications
Secosterigmatocystin in Bacterial Evolution and Protein Utilization
Secosterigmatocystin's role is evident in the evolution of bacterial utilization of selenocysteine. Selenocysteine, closely related to secosterigmatocystin, is selectively used in proteins and organisms, particularly in oxidoreductase active sites, where it is often superior to cysteine. This selective usage contributes to the dynamics of Sec decoding in bacteria, influencing both selenium utilization traits and the selenoproteome levels (Zhang et al., 2006).
Hematological Research and Cancer Studies
Secosterigmatocystin has been implicated in the study of hematological malignancies, particularly in its interaction with the normal and malignant hematopoietic system. Research has focused on the role of secosteroid hormones like 1,25(OH)2D3 in enhancing monocyte-macrophage differentiation and inhibiting the proliferation of various myeloid leukemia cell lines. This has significant implications for understanding and treating blood-related cancers (Okamoto & Koeffler, 2011).
Natural Product Research and Antiparasitic Applications
Secosterigmatocystin has been isolated as a natural product from endophytic fungi and shown to possess antiparasitic activity. This is particularly notable in the context of diseases like Chagas disease, where secosterigmatocystin derivatives demonstrated potent activity. Such findings highlight the potential for developing new antiparasitic agents from natural sources (Almeida et al., 2014).
Larvicidal Activity Against Malaria Vectors
The compound has been identified as having larvicidal activity against malaria vectors like Anopheles gambiae. This discovery is significant for public health, particularly in regions where malaria is endemic. The ability of secosterigmatocystin derivatives to effectively reduce mosquito larvae populations could be crucial in controlling the spread of malaria (Matasyoh et al., 2010).
properties
CAS RN |
92484-36-1 |
|---|---|
Product Name |
Secosterigmatocystin |
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
3,8-dihydroxy-1-methoxy-4-(1,3,4-trihydroxybutan-2-yl)xanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-25-13-5-10(22)14(8(6-19)11(23)7-20)18-16(13)17(24)15-9(21)3-2-4-12(15)26-18/h2-5,8,11,19-23H,6-7H2,1H3 |
InChI Key |
WHNAJPFARNBVDZ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)C(CO)C(CO)O)OC3=CC=CC(=C3C2=O)O |
synonyms |
secosterigmatocystin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



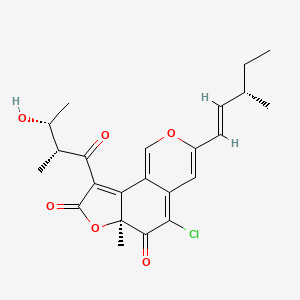
![N-[(2R)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]propionamide](/img/structure/B1262312.png)
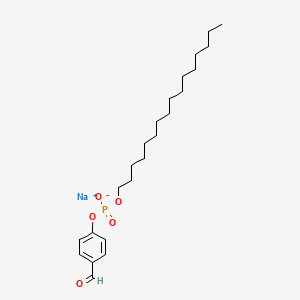

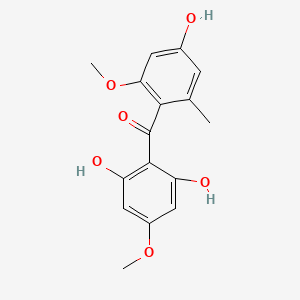
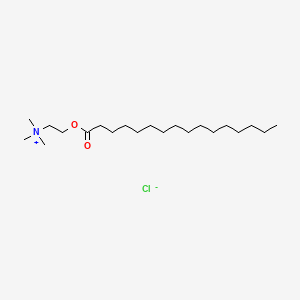
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
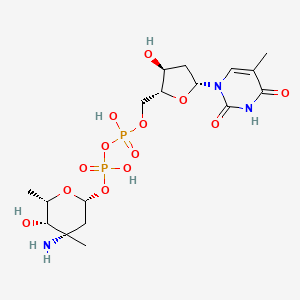
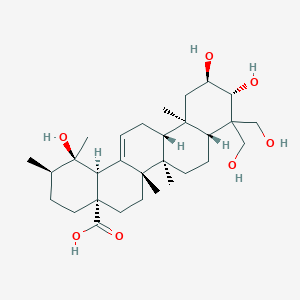
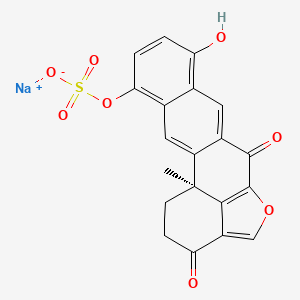
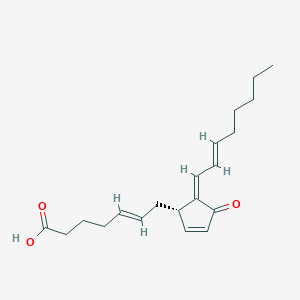
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
